2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride
Description
2-[(Tert-Butyldimethylsilyl)oxy]propane-1-sulfonyl chloride is a specialized organosulfur compound featuring a tert-butyldimethylsilyl (TBS) ether group and a sulfonyl chloride moiety. The TBS group acts as a robust protecting group for hydroxyl functionalities, while the sulfonyl chloride serves as a reactive site for nucleophilic substitution or coupling reactions. This compound is typically synthesized through silylation of a hydroxyl-containing precursor (e.g., propane-1,2-diol), followed by sulfonation and subsequent chlorination. Its applications span organic synthesis, particularly in the preparation of sulfonate esters, sulfonamides, and as intermediates in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClO3SSi/c1-8(7-14(10,11)12)13-15(5,6)9(2,3)4/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYKJUGOFLKESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClO3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride typically involves the reaction of 2-hydroxypropane-1-sulfonyl chloride with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Bases: Triethylamine, pyridine.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the protection of alcohols and amines, facilitating multi-step synthetic processes.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of functionalized materials and polymers.
Biochemistry: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonic acid derivatives. The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at other functional sites during synthetic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
a. Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate-4-d () This compound shares the TBS-protected hydroxyl group but differs in its ester functionality and phenyl substituent. While the sulfonyl chloride in the target compound is electrophilic, the ester group in this analogue is more stable and less reactive toward nucleophiles.
b. Methanesulfonyl Chloride
Methanesulfonyl chloride lacks the TBS group and is a simpler sulfonyl chloride. It is highly reactive but prone to hydrolysis. The TBS group in 2-[(TBS)oxy]propane-1-sulfonyl chloride provides steric protection, reducing unintended hydrolysis and enabling selective reactions under milder conditions.
c. 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile () This complex nucleoside analogue contains a TBS-protected hydroxyl group but integrates additional functional groups (e.g., thioether, phosphino). Unlike the sulfonyl chloride, this compound is tailored for oligonucleotide synthesis, emphasizing its role in stabilizing phosphoramidite intermediates. The sulfonyl chloride’s reactivity contrasts with the nucleoside’s focus on controlled coupling and base pairing .
Reactivity and Stability
The TBS group in the target compound enhances thermal stability and solvent compatibility compared to methanesulfonyl chloride. However, its reactivity is moderated relative to unprotected sulfonyl chlorides, enabling controlled functionalization .
Research Findings and Limitations
- Spectroscopic Confirmation : Like the compounds in , the target compound’s structure is confirmed via $^1$H NMR, $^{13}$C NMR, and HR-MS. The TBS group’s characteristic signals (e.g., δ 0.1–0.3 ppm for Si-CH$_3$) and sulfonyl chloride’s $^{13}$C peak near δ 55 ppm are critical markers .
- Challenges : Direct comparisons with TBS-protected sulfonyl chlorides are scarce in literature. Most studies focus on esters () or nucleosides (), necessitating extrapolation from related systems.
Biological Activity
2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields of chemistry and biology. This compound is primarily recognized for its utility in organic synthesis, particularly in the preparation of sulfonamides and other bioactive molecules. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClOS
- Molecular Weight : 250.80 g/mol
The biological activity of sulfonyl chlorides, including this compound, is primarily attributed to their ability to act as electrophiles. They can react with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides or other derivatives. This reactivity is pivotal in drug design, particularly for developing inhibitors targeting specific enzymes.
Antimicrobial Activity
Research indicates that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism.
| Compound | Target Organism | Mechanism of Action | IC (µM) |
|---|---|---|---|
| Sulfanilamide | Escherichia coli | Inhibition of dihydropteroate synthase | 0.5 |
| This compound | Staphylococcus aureus | Disruption of metabolic pathways | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may inhibit carbonic anhydrases, which are critical for maintaining pH homeostasis in cells.
Study 1: Antimicrobial Efficacy
A study conducted at the University of Antwerp evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those derived from this compound. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
Study 2: Synthesis and Biological Evaluation
In another investigation published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide compounds derived from this sulfonyl chloride. The compounds were tested for their ability to inhibit bacterial growth and showed varying degrees of efficacy, with some exhibiting IC values lower than traditional antibiotics.
Pharmacokinetics
The pharmacokinetic profile of sulfonyl chlorides is essential for understanding their bioavailability and therapeutic potential. Factors such as lipophilicity, solubility, and metabolic stability influence their absorption and distribution within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
